1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-14-9(10(15)16)5-7(13-14)8-6-11-3-4-12-8/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPMFXNVBZQSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4O2, with a molecular weight of 218.22 g/mol. The compound features a pyrazole ring substituted with an ethyl group at the first position and a pyrazinyl group at the third position, along with a carboxylic acid group at the fifth position. This unique structure contributes to its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A comparative study indicated that compounds similar to this pyrazole derivative possess significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
Table 1: Cytotoxicity Data of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| This compound | A549 | 26.00 |
| This compound | HepG2 | 17.82 |
These results suggest that this compound may act by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in inflammatory responses. The mechanism may involve the suppression of NF-kB signaling pathways, leading to reduced inflammation in animal models.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation: It might modulate receptor activity related to inflammatory processes.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including the target compound, which were tested for their biological activities. The study found that modifications to the pyrazole structure significantly influenced their anticancer potency and selectivity against different cancer cell lines.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, physicochemical properties, and applications of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid with related pyrazole-5-carboxylic acid derivatives:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Bromo (Br) and trifluoromethyl (CF₃) substituents enhance electrophilicity and bioactivity, making such derivatives valuable in agrochemicals .
- Aromatic Heterocycles: Pyrazine (as in the target compound) and pyridine substituents improve binding affinity in metallo-enzymes or receptor targets due to lone-pair interactions .
- Steric Effects: Bulky groups like isobutyl () reduce reactivity but stabilize metal-organic frameworks (MOFs) in supramolecular chemistry .
Preparation Methods
Alkylation of Pyrazole-5-carboxylic Acid Esters
One of the foundational methods for preparing 1-alkyl-pyrazole-5-carboxylic acid derivatives is the alkylation of pyrazole-5-carboxylic acid esters. According to DE19701277A1, the ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester with ethyl bromide in the presence of sodium in absolute ethanol yields 1-ethyl-3-methyl-pyrazole-5-carboxylic acid ethyl ester. This approach can be adapted for the introduction of the ethyl group at the N-1 position of the pyrazole ring.
- Key Reaction: Alkylation of pyrazole esters with alkyl halides (e.g., ethyl bromide) under basic conditions.
- Reagents: Sodium metal, ethyl bromide, absolute ethanol.
- Outcome: Mixture of N-alkylated pyrazole esters, requiring chromatographic separation to isolate the desired isomer.
- Yield: Moderate to good (e.g., 56.2% theoretical yield after purification).
Cyclocondensation of β-Alkoxyvinyl Trichloromethyl Ketones with Hydrazine
Martins et al. (1995) describe a one-pot synthesis of ethoxycarbonylpyrazoles via cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydrazine hydrochloride under mild conditions. This method allows efficient construction of the pyrazole ring with a carboxylate substituent at the 3(5)-position.
- Key Reaction: Cyclocondensation of β-alkoxyvinyl ketones with hydrazine.
- Reagents: β-alkoxyvinyl trichloromethyl ketones, hydrazine hydrochloride.
- Conditions: Mild, one-pot reaction.
- Yields: High, ranging from 70% to 91%.
- Advantages: Versatile for various substitutions, potentially adaptable for pyrazin-2-yl substitution.
1,3-Dipolar Cycloaddition for Pyrazole Derivatives
Goulioukina et al. (2016) report the synthesis of pyrazol-5-carboxylates via base-mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds. This method facilitates the formation of 3-aryl substituted pyrazol-5-carboxylates, which can be modified to include heteroaryl groups such as pyrazin-2-yl.
- Key Reaction: 1,3-dipolar cycloaddition of vinyl phosphonates with diazo compounds.
- Reagents: 1-arylvinylphosphonates, ethyl diazoacetate.
- Base: Strong bases like NaH for aromatization.
- Outcome: Formation of pyrazol-5-carboxylates with aryl or heteroaryl substituents.
- Yields: Efficient, but dependent on base strength and substituent nature.
Preparation via Reaction of 2,4-Diketocarboxylic Acid Esters with N-Alkylhydrazines
The reaction of 2,4-diketocarboxylic acid esters with N-alkylhydrazines is a classical approach to synthesize 1-alkyl-pyrazole-5-carboxylic acid esters. This involves enolate formation from the diketocarboxylic ester, followed by cyclization with hydrazine derivatives.
- Key Reaction: Cyclization of diketocarboxylic esters with N-alkylhydrazines.
- Reagents: 2,4-diketocarboxylic acid esters, N-ethylhydrazine or hydrazinium salts.
- Conditions: Often basic medium to generate enolate; reaction temperature controlled.
- Challenges: Formation of isomeric mixtures requiring chromatographic separation.
- Yields: Variable, often moderate due to isomer formation.
Specific Methodology for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
While direct literature on this exact compound is limited, the following approach is inferred from the above methods and related patents:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-(pyrazin-2-yl)pyrazole-5-carboxylic acid ester | Cyclocondensation or 1,3-dipolar cycloaddition with pyrazin-2-yl substituted precursors | Requires pyrazin-2-yl substituted vinyl ketones or diazo compounds |
| 2 | N-ethylation at pyrazole N-1 | Alkylation with ethyl bromide or ethyl tosylate under basic conditions (e.g., NaH, Na metal) | Control to avoid overalkylation or isomer formation |
| 3 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis | Final step to obtain carboxylic acid |
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The alkylation of pyrazole esters with ethyl bromide is a well-established method but often results in isomeric mixtures that require chromatographic separation, affecting overall yield and purity.
- One-pot cyclocondensation methods provide efficient access to pyrazole carboxylates with good yields and mild reaction conditions, which may be adapted to incorporate the pyrazin-2-yl substituent.
- The 1,3-dipolar cycloaddition approach offers a modern synthetic route with potential for diverse substitution patterns, including heteroaryl groups, but requires careful base selection to ensure aromatization and elimination steps.
- The reaction of 2,4-diketocarboxylic acid esters with N-alkylhydrazines remains a classical route but suffers from regioisomer formation, necessitating advanced separation techniques.
Q & A
Q. What synthetic methodologies are effective for preparing 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid?
Methodological Answer: A common approach involves cross-coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling can introduce the pyrazine moiety (as in , where aryl boronic acids react with brominated pyrazole precursors in degassed DMF/H₂O with K₃PO₄ and Pd(PPh₃)₄ at elevated temperatures). Post-coupling, hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid) under basic conditions (NaOH/EtOH, reflux) yields the target compound. Key steps include:
- Reaction Conditions : 80–100°C, 12–24 hours under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Yield Optimization : Pd catalyst loading (1–5 mol%) and stoichiometric control of boronic acid (1.2–2.0 equiv) .
Q. How can the purity and structural integrity of this compound be verified?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm; pyrazole protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identify carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
- HPLC-MS : Purity >95% with retention time matching standards; molecular ion [M+H]+ at m/z = 248.2 (calculated for C₁₀H₁₂N₄O₂).
- Elemental Analysis : Match theoretical C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?
Methodological Answer:
- Core Modifications : Replace pyrazine with other heterocycles (e.g., pyridine, triazine) via analogous cross-coupling reactions. Evaluate bioactivity changes in enzyme inhibition assays (e.g., Lp-PLA2 inhibition as in ).
- Salt Formation : Synthesize sodium or potassium salts (e.g., using NaOH/KOH in ethanol) to improve solubility. Compare pharmacokinetic profiles (e.g., logP, aqueous solubility) .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with biological activity .
Q. How can computational chemistry aid in optimizing the pharmacokinetic properties of this compound?
Methodological Answer:
- DFT Calculations : Predict molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites for derivatization .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or Lp-PLA2) using AutoDock Vina. Focus on hydrogen bonds between the carboxylic acid group and Arg/Lys residues .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low), and cytochrome P450 interactions .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
